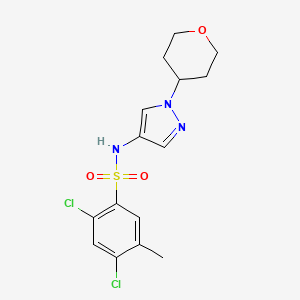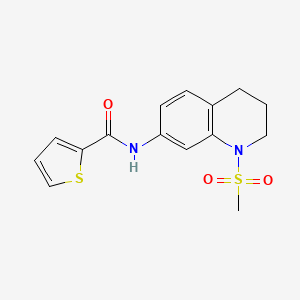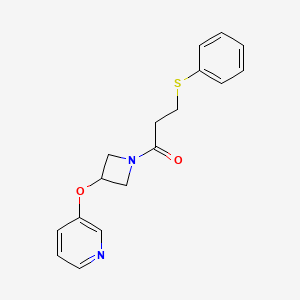
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one, also known as PTAP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study The compound was synthesized as part of a study exploring substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, mainly for the investigation of peripheral benzodiazepine receptors (PBRs). These compounds were radiolabeled and used in biodistribution studies in rats, showing potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Drug Discovery for Psoriasis
Identification of New Potent FLT3 Inhibitor for Psoriasis Treatment The compound was part of an extensive drug discovery process against psoriasis. FLT3 inhibitors were identified as potential treatment agents, and the compound showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. The study emphasized the importance of the compound in the development of potential drug candidates for psoriasis treatment (Li et al., 2016).
Neuronal Nicotinic Acetylcholine Receptor Studies
Identification and Initial Structure-Activity Relationships of ABT-594 This research disclosed the compound as part of a series of 3-pyridyl ether compounds, acting as potent analgesic agents through neuronal nicotinic acetylcholine receptors. The compound demonstrated potent analgesic activity in various assays and was highlighted for its diminished activity in models of peripheral side effects, hinting at its potential therapeutic application (Holladay et al., 1998).
Anti-inflammatory Agent Studies
Metabolism of FPP-3 in Rats The compound FPP-3, similar in structure, was studied for its anti-inflammatory properties and metabolic fate in rats. The study detailed the identification of various metabolites of FPP-3, shedding light on the potential metabolic pathways and excretion patterns for such compounds (Lee et al., 2007).
Antiparkinsonian Activity and Neuroprotective Studies
Synthesis of Urea and Thiourea Derivatives for Treatment of Parkinson's Disease The compound was part of a study that synthesized a series of derivatives to evaluate their antiparkinsonian activity. These compounds were assessed for their potential in treating Parkinson's disease, with a focus on their neuroprotective properties and the ability to modulate oxidative stress in the brain (Azam et al., 2009).
Propriétés
IUPAC Name |
3-phenylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(8-10-22-16-6-2-1-3-7-16)19-12-15(13-19)21-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZCYZQRGVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


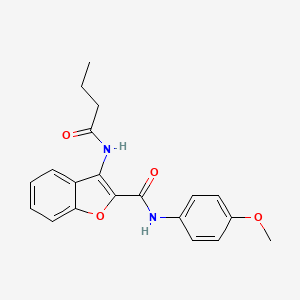


![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)
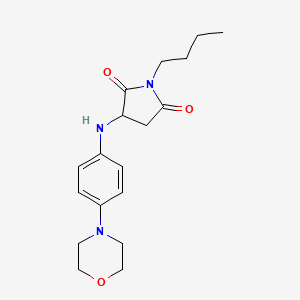
![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)


